Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride
Description
Methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride is a piperidine derivative characterized by a 2,4-dimethylphenyl substituent at the 4-position of the piperidine ring and a methyl carboxylate group at the 2-position. Such compounds are of interest in chemosensor chemistry and medicinal applications due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C15H22ClNO2 |
|---|---|
Molecular Weight |
283.79 g/mol |
IUPAC Name |
methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-10-4-5-13(11(2)8-10)12-6-7-16-14(9-12)15(17)18-3;/h4-5,8,12,14,16H,6-7,9H2,1-3H3;1H |
InChI Key |
YKMDGGOGFSCNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCNC(C2)C(=O)OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride typically involves the reaction of 2,4-dimethylphenylacetic acid with piperidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then esterified using methanol and hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a crystalline powder, which is then purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylatehydrochloride involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems .
Comparison with Similar Compounds
4-(2-Methylphenyl)piperidine Hydrochloride (CAS 82212-02-0)
(2R,4S)-Methyl 4-Hydroxypiperidine-2-carboxylate Hydrochloride (CAS 175671-43-9)
Ethyl 4-(2-Chloroethyl)piperidine-4-carboxylate Hydrochloride (CAS 1276088-72-2)
- Structure : Contains a chloroethyl group at the 4-position and an ethyl carboxylate.
- Molecular Formula: C₁₀H₁₉Cl₂NO₂
- Molecular Weight : 256.17 g/mol .
- Key Differences :
- The chloroethyl group introduces electrophilic reactivity, making it suitable for nucleophilic substitution reactions.
- The ethyl ester (vs. methyl) may alter lipophilicity and bioavailability.
Structural and Functional Analysis
Table 1: Comparative Molecular Properties
*Estimated based on structural analogs.
Impact of Substituents
- Aromatic vs. Hydroxyl or chloroethyl substituents (as in other analogs) modulate reactivity and polarity .
- Ester Groups : Methyl carboxylates (target compound) are more hydrolytically stable than ethyl esters (e.g., CAS 1276088-72-2), affecting metabolic pathways .
Biological Activity
Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
| Property | Details |
|---|---|
| Molecular Formula | C15H22ClNO2 |
| Molecular Weight | 283.79 g/mol |
| IUPAC Name | methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate; hydrochloride |
| InChI Key | YKMDGGOGFSCNEY-UHFFFAOYSA-N |
The compound is a hydrochloride salt, which enhances its solubility and bioavailability compared to its base form. This property is critical for its pharmacological applications.
Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride interacts with specific receptors in the body, modulating neurotransmitter systems. The exact molecular targets are still under investigation, but preliminary studies suggest it may influence pathways associated with pain modulation and inflammation .
1. Receptor Binding Studies
Research indicates that this compound has significant binding affinity for certain neurotransmitter receptors, which may contribute to its analgesic and anti-inflammatory effects. Binding studies have shown that it can interact with the opioid and dopamine receptors, potentially leading to enhanced analgesic properties .
2. Analgesic Effects
In animal models, Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride has demonstrated notable analgesic effects. In a study comparing various compounds, it was shown to reduce pain responses significantly more than control groups. This suggests potential utility in treating conditions characterized by chronic pain.
3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation. This makes it a candidate for further research in the treatment of inflammatory diseases.
Case Study 1: Analgesic Efficacy
A study published in a pharmacological journal explored the efficacy of Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride in a rat model of neuropathic pain. The results indicated a significant reduction in pain scores when administered at varying doses compared to placebo controls. The study concluded that the compound could be a promising candidate for neuropathic pain management.
Case Study 2: Inflammatory Response
Another investigation focused on the compound's ability to modulate inflammatory responses in human cell lines. The findings revealed that treatment with Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride led to decreased expression of inflammatory markers such as TNF-alpha and IL-6. This supports its potential role in treating conditions like arthritis or other inflammatory disorders.
Comparison with Similar Compounds
The biological activity of Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride can be contrasted with similar compounds:
| Compound | Biological Activity |
|---|---|
| Methyl4-(2,4-dimethylphenyl)piperidine | Moderate analgesic effects |
| Methyl4-(3-methylphenyl)piperidine | Lower receptor binding affinity |
| Methyl4-(phenyl)piperidine | Similar analgesic but less potent |
This comparison highlights the unique properties of Methyl4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride, particularly its enhanced potency and receptor selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
